molecular formula C9H13BrN2O B13640657 4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Katalognummer: B13640657
Molekulargewicht: 245.12 g/mol
InChI-Schlüssel: AXPUAKSCABQEBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a heterocyclic compound that contains both a pyrazole ring and a tetrahydropyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the bromination of a precursor compound. One common method involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with phosphorus tribromide to form the corresponding bromide. This intermediate is then reacted with a pyrazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide, thiocyanate, or amine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups .

Wissenschaftliche Forschungsanwendungen

4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(bromomethyl)tetrahydropyran: Similar in structure but lacks the pyrazole ring.

    4-bromo-1-(tetrahydro-2H-pyran-4-yl)methylpiperidine: Contains a piperidine ring instead of a pyrazole ring.

Uniqueness

The presence of both the pyrazole and tetrahydropyran rings in 4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole makes it unique. This dual-ring structure can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H13BrN2O

Molekulargewicht

245.12 g/mol

IUPAC-Name

4-(bromomethyl)-5-(oxan-4-yl)-1H-pyrazole

InChI

InChI=1S/C9H13BrN2O/c10-5-8-6-11-12-9(8)7-1-3-13-4-2-7/h6-7H,1-5H2,(H,11,12)

InChI-Schlüssel

AXPUAKSCABQEBB-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1C2=C(C=NN2)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.